molecular formula C18H18N2O4 B2630241 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea CAS No. 2034343-61-6

1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2630241
CAS No.: 2034343-61-6
M. Wt: 326.352
InChI Key: QVBWZAXOGKNHFE-UHFFFAOYSA-N
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Description

The compound is a urea derivative with a bifuran and phenoxyethyl group. Urea derivatives are known for their wide range of biological activities and are used in various fields such as medicine and agriculture .


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques such as X-ray crystallography, NMR, or computational methods. Unfortunately, without specific data on this compound, a detailed analysis isn’t possible .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the presence of the urea moiety, the bifuran ring, and the phenoxyethyl group. Each of these functional groups will have different reactivities with various reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis Process and Characterization 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was synthesized through the coupling of purified furfural with urea, demonstrating a methodology for creating complex organic compounds. The compound was characterized through techniques such as GC-MS, FTIR, and 1H-NMR, ensuring its structural integrity and purity (Donlawson et al., 2020). Similarly, the synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2- ylmethane involved a 2-step process, starting from the coupling of furfural with urea, followed by refluxing with additional urea in ethanol. These compounds were characterized by a variety of spectroscopic techniques to confirm their structure (Orie et al., 2019).

Bioactivity Against Microorganisms The synthesized compound 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea showed broad-spectrum activity against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, except for Bacillus subtilis. This indicates its potential for medicinal purposes and novel drug development (Donlawson et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many urea derivatives exhibit biological activity by interacting with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper safety data would be needed to fully assess these aspects .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for various uses based on its structure and the known activities of similar urea derivatives .

Properties

IUPAC Name

1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(19-9-11-23-15-4-2-1-3-5-15)20-12-16-6-7-17(24-16)14-8-10-22-13-14/h1-8,10,13H,9,11-12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBWZAXOGKNHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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